11-Keto Flurandrenolide 11-Keto Flurandrenolide
Brand Name: Vulcanchem
CAS No.: 1683-10-9
VCID: VC0107727
InChI:
SMILES:
Molecular Formula: C₂₄H₃₁FO₆
Molecular Weight: 434.5

11-Keto Flurandrenolide

CAS No.: 1683-10-9

Cat. No.: VC0107727

Molecular Formula: C₂₄H₃₁FO₆

Molecular Weight: 434.5

* For research use only. Not for human or veterinary use.

11-Keto Flurandrenolide - 1683-10-9

Specification

CAS No. 1683-10-9
Molecular Formula C₂₄H₃₁FO₆
Molecular Weight 434.5

Introduction

Chemical Properties and Structure

11-Keto Flurandrenolide (CAS No. 1683-10-9) is a synthetic corticosteroid with the molecular formula C24H31FO6 and a molecular weight of 434.5 g/mol . The compound is characterized by its complex molecular structure, which includes a fluorine atom and a keto group at the 11-position. The full IUPAC name is (2S,6aR,6bS,8aS,8bS,11aR,12aS,12bS)-2-fluoro-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-1,5,6,6a,6b,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d] dioxole-4,7(2H)-dione .

The compound's structure is distinguished by the presence of a keto group at the 11-position, which differentiates it from its parent compound flurandrenolide. This structural modification significantly influences its pharmacological properties and contributes to its enhanced anti-inflammatory activity.

Physical and Chemical Properties

PropertySpecificationReference
Molecular FormulaC24H31FO6
Molecular Weight434.5 g/mol
CAS Number1683-10-9
Physical StateNot specified in sources-
SolubilityNot specified in sources-
Chemical ClassificationSynthetic corticosteroid, glucocorticoid

The compound is specifically characterized by the presence of a keto group at position 11, which distinguishes it from flurandrenolide and contributes to its unique pharmacological profile.

Mechanism of Action

11-Keto Flurandrenolide, like other corticosteroids, exerts its pharmacological effects primarily through interaction with glucocorticoid receptors.

Receptor Binding and Gene Expression

The mechanism of action for 11-Keto Flurandrenolide involves binding to glucocorticoid receptors within target cells. Similar to its parent compound flurandrenolide, this process likely follows these steps:

  • The compound binds to cytosolic glucocorticoid receptors

  • The newly formed receptor-ligand complex translocates to the cell nucleus

  • The complex binds to glucocorticoid response elements (GRE) in the promoter region of target genes

  • This binding modulates gene expression related to inflammation and immune response

Pharmaceutical Applications

11-Keto Flurandrenolide has several potential pharmaceutical applications, primarily related to its anti-inflammatory and immunosuppressive properties.

11-Keto Flurandrenolide serves as an important reference standard in pharmaceutical analysis, particularly for quality control of flurandrenolide products.

Analytical Techniques

Several analytical techniques can be used to identify and quantify 11-Keto Flurandrenolide:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound can be analyzed after derivatization with agents such as TMS (trimethylsilyl)

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification

  • Mass Spectrometry: Provides structural confirmation and high sensitivity detection

Reference Standards

Comparison with Related Compounds

11-Keto Flurandrenolide belongs to a family of corticosteroid compounds with similar structures but varying pharmacological properties.

Structural and Functional Comparison

CompoundStructure CharacteristicsUnique PropertiesReference
11-Keto FlurandrenolideContains a keto group at position 11Enhanced anti-inflammatory activity
FlurandrenolideLacks keto group at position 11Generally milder anti-inflammatory effects
BetamethasoneContains a double bond at position 16More potent than flurandrenolide
DexamethasoneContains a methyl group at position 16Stronger immunosuppressive effects

The unique presence of the keto group in 11-Keto Flurandrenolide contributes to its specific biological activity and pharmacokinetic profile compared to these similar compounds.

Detection Methods and Limits

Analytical methods for detecting 11-Keto Flurandrenolide have been developed for research and quality control purposes.

Detection Limits

In a study examining various glucocorticoids, flurandrenolide (the parent compound) showed the following detection limit:

CompoundLimit of Detection (ng/ml)Analytical MethodReference
Flurandrenolide5GC-EI-MS in SIM mode

While this specific data is for flurandrenolide, similar methodology would likely be applicable to 11-Keto Flurandrenolide, with potentially comparable detection limits due to structural similarities.

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